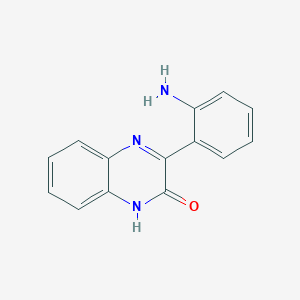

3-(2-aminophenyl)quinoxalin-2(1H)-one

Description

Historical Context and Evolution of Quinoxalinone Chemistry Research

The journey of quinoxalinone chemistry began with the broader exploration of quinoxalines, a class of nitrogen-containing heterocyclic compounds. mtieat.org The classical synthesis of quinoxaline (B1680401) derivatives often involves the condensation of 1,2-arylenediamines with 1,2-dicarbonyl compounds. mtieat.org This fundamental reaction laid the groundwork for the synthesis of a vast array of quinoxaline structures, including the quinoxalinone core.

Early research into quinoxalinones was primarily focused on their synthesis and basic chemical characterization. However, the discovery of their diverse biological activities in the mid-20th century marked a turning point, propelling quinoxalinones into the realm of medicinal chemistry. researchgate.net Researchers began to uncover their potential as antimicrobial, antiviral, and anticancer agents, leading to a surge in the synthesis and evaluation of novel derivatives. researchgate.net

The evolution of synthetic methodologies has been a key driver in quinoxalinone research. The development of modern synthetic techniques, including microwave-assisted synthesis and multi-component reactions, has enabled the efficient and diverse production of quinoxalinone libraries for biological screening. nih.govmdpi.com This has allowed for the systematic exploration of structure-activity relationships, leading to the identification of highly potent and selective compounds.

Structural Significance of the Quinoxalin-2(1H)-one Core in Heterocyclic Chemistry

The quinoxalin-2(1H)-one core is a privileged scaffold in heterocyclic chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. Its significance stems from a combination of its electronic properties, three-dimensional shape, and the synthetic accessibility of its derivatives.

The fused ring system, consisting of a benzene (B151609) ring and a pyrazinone ring, provides a rigid framework that can be functionalized at various positions. The presence of nitrogen atoms and a carbonyl group imparts specific electronic characteristics, allowing for a range of intermolecular interactions, such as hydrogen bonding and pi-stacking, which are crucial for binding to biological targets. nih.gov

The C3 position of the quinoxalin-2(1H)-one core is particularly amenable to substitution, allowing for the introduction of a wide variety of functional groups. This synthetic tractability has been extensively exploited to create libraries of analogues with diverse physicochemical properties and biological activities. The introduction of an aminophenyl group at the C3 position, as seen in 3-(2-aminophenyl)quinoxalin-2(1H)-one, adds another layer of complexity and potential for biological interactions.

Contemporary Research Importance of this compound and its Analogues

In recent years, this compound and its analogues have emerged as a focal point of intensive research, driven by their promising therapeutic potential. The presence of the 2-aminophenyl substituent provides a key pharmacophoric feature and a versatile handle for further chemical modifications.

Anticancer Activity: A significant body of research has focused on the anticancer properties of this compound derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines through diverse mechanisms of action. nih.govnih.govresearchgate.net Some derivatives have been found to target specific enzymes involved in cancer progression, such as protein kinases. nih.gov The table below summarizes the anticancer activity of selected this compound analogues.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| VIId | HCT116 | 5.2 | nih.gov |

| VIIIa | HepG2 | 6.8 | nih.gov |

| VIIIc | MCF-7 | 7.5 | nih.gov |

| VIIIe | HCT116 | 4.9 | nih.gov |

| XVa | HepG2 | 8.1 | nih.gov |

Antimicrobial Activity: The antimicrobial potential of this compound and its derivatives has also been a subject of investigation. mdpi.comnih.govnih.gov These compounds have demonstrated activity against a range of bacterial and fungal pathogens. The mechanism of their antimicrobial action is believed to involve the disruption of essential cellular processes in microorganisms. The following table highlights the antimicrobial activity of some quinoxalinone derivatives.

| Compound | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| 2a | Escherichia coli | - | - | mdpi.com |

| 3a | Staphylococcus aureus | - | - | mdpi.com |

| 6 | Gram-positive bacteria | - | 7.8 | researchgate.net |

| 4a | S. aureus | - | - | johnshopkins.edu |

| 7 | Candida albicans | - | - | johnshopkins.edu |

The ongoing research into this compound and its analogues continues to unveil new facets of their chemical and biological properties. The versatility of this scaffold, coupled with the growing understanding of its structure-activity relationships, positions it as a promising platform for the development of novel therapeutic agents and advanced materials.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2-aminophenyl)-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O/c15-10-6-2-1-5-9(10)13-14(18)17-12-8-4-3-7-11(12)16-13/h1-8H,15H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAPFVKXVLLERHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40919607 | |

| Record name | 3-(2-Aminophenyl)quinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40919607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49667741 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

91658-79-6 | |

| Record name | NSC97031 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97031 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(2-Aminophenyl)quinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40919607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies of the 3 2 Aminophenyl Quinoxalin 2 1h One System

Rearrangement Reactions of Quinoxalinone Scaffolds

Rearrangement reactions are powerful tools in organic synthesis for accessing complex molecular architectures from simpler precursors. masterorganicchemistry.comlibretexts.org The quinoxalinone core, particularly when substituted with a nucleophilic group like an aminophenyl moiety, is susceptible to various skeletal reorganizations.

Quinoxaline (B1680401)–Benzimidazole Rearrangements

The structural relationship between quinoxalines and benzimidazoles allows for synthetically valuable rearrangement reactions. nih.gov An acid-catalyzed rearrangement of quinoxalinone derivatives can lead to the formation of benzimidazole-containing compounds. For instance, the reaction of 3-(2-aryl-2-oxoethylidene)-3,4-dihydroquinoxalin-2(1H)-ones with reagents like o-phenylenediamine (B120857) in refluxing acetic acid results in a ring contraction of the pyrazine (B50134) ring within the quinoxaline system. sapub.org This process yields 2-benzimidazolyl-substituted quinoxalines, demonstrating a transformation from one heterocyclic system to another. sapub.org

This type of rearrangement typically proceeds through intermediates that facilitate the contraction of the six-membered pyrazine ring and subsequent formation of the five-membered imidazole (B134444) ring characteristic of benzimidazoles. The conditions for these reactions are often harsh, requiring strong acids or high temperatures. nih.gov

Table 1: Examples of Quinoxaline-Benzimidazole Rearrangement

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 3-(2-Aryl-2-oxoethylidene)-3,4-dihydroquinoxalin-2(1H)-one | o-Phenylenediamine / Acetic Acid | 2-Benzoimidazoloquinoxaline derivative | sapub.org |

Nucleophilic Rearrangements Leading to Biheterocyclic Motifs

The aminophenyl group on the quinoxalinone core can act as an internal nucleophile, initiating rearrangements that lead to the formation of fused or linked biheterocyclic systems. These reactions are often intramolecular and can be triggered under various conditions. Nucleophilic substitution reactions on the quinoxaline ring can introduce functionalities that subsequently participate in cyclization events. nih.gov

For example, the synthesis of pyrrolo[1,2-a]quinoxalines, a class of fused biheterocyclic compounds, can be achieved from starting materials analogous to 3-(2-aminophenyl)quinoxalin-2(1H)-one, such as 1-(2-aminophenyl)-pyrrole. nih.gov The reaction involves the cyclization of the aminophenyl side chain onto the quinoxaline backbone, often mediated by a catalyst. nih.gov Similarly, acid-catalyzed rearrangements can transform quinoxalinones into complex biheterocyclic structures like 2-benzimidazolylquinolines. sapub.org These transformations underscore the utility of the quinoxalinone scaffold as a precursor for structurally diverse heterocyclic compounds.

Functional Group Transformations at the Quinoxalinone Core

The quinoxalinone nucleus is amenable to a variety of functional group transformations, allowing for the fine-tuning of its chemical and physical properties. These reactions can target the nitrogen atoms, the carbonyl group, or the C3-position of the heterocyclic ring.

Addition Reactions, Including Spiro Compound Formation

The quinoxalinone ring system can undergo addition reactions with various electrophiles and nucleophiles. researchgate.net Of particular interest is the formation of spiro compounds, where two rings are joined at a single carbon atom. rsc.org These structures are conformationally rigid and are of significant interest in drug discovery. rsc.org

The synthesis of spiro-quinoxalinones can be achieved through multicomponent reactions, often involving 1,3-dipolar cycloadditions. researchgate.net For example, reactions using indeno[1,2-b]quinoxalin-11-one as a building block with azomethine ylides (generated in situ from an amino acid and an aldehyde) and a dipolarophile can produce complex spiro-pyrrolidine-fused indenoquinoxalines. rsc.orgresearchgate.net These one-pot procedures are highly efficient for creating molecular complexity from simple starting materials. rsc.org Ring-opening reactions of spiro-oxazoline derivatives of quinoxalin-2-one have also been studied, providing another route to functionalized quinoxalinone systems. researchgate.net

Table 2: Synthesis of Spiro-Quinoxaline Derivatives

| Quinoxaline Precursor | Reaction Type | Resulting Spiro System | Reference |

|---|---|---|---|

| 11H-Indeno[1,2-b]quinoxalin-11-one | 1,3-Dipolar Cycloaddition | Dispiroindenoquinoxaline pyrrolizidines | researchgate.net |

| 11H-Indeno[1,2-b]quinoxalin-11-one | Aldol-Cyclization | Spiro-pyrazole indenoquinoxalines | researchgate.net |

| 2-Benzoylamino-3-chloropropenoic acid + o-phenylenediamine | Cyclocondensation | Spiro[oxazole-4,2'-quinoxalin]-ones | researchgate.net |

Esterification and Demethylation Processes

Esterification is a common strategy to modify carboxylic acid-containing molecules to improve properties like bioavailability. medcraveonline.com In the context of quinoxalines, derivatives bearing a carboxylic acid function, such as 2,3-bis-bromomethyl-quinoxaline-6-carboxylic acid, can be readily esterified with alcohols like methanol (B129727) or ethanol (B145695) in the presence of an acid catalyst to yield the corresponding methyl or ethyl esters. sapub.org This functionalization is crucial for creating prodrugs or modifying the solubility of quinoxaline-based compounds.

Conversely, demethylation reactions are used to unmask functional groups, such as hydroxyl or amino groups, that may have been protected during synthesis. While specific examples for this compound are not prevalent, the general chemistry allows for the cleavage of methyl ethers or N-methyl groups on substituted quinoxalinones to reveal the parent phenol (B47542) or amine. sapub.org The reverse process, methylation, particularly at the C3 position of quinoxalin-2(1H)-ones, has been achieved using visible-light-driven photocatalysis, highlighting the ability to manipulate alkyl substituents on the core structure. thieme-connect.com

Oxidation Reactions and N-Oxide Formation

The quinoxalinone scaffold can undergo oxidation at several positions. The nitrogen atoms of the pyrazine ring can be oxidized to form N-oxides, which are versatile intermediates in organic synthesis. researchgate.net The synthesis of quinoxalin-2(1H)-one N-oxides can be accomplished by the condensation of N-aryl-2-nitrosoanilines with derivatives of cyanoacetic esters under alkaline conditions. researchgate.net This reaction proceeds through a nitrone intermediate followed by intramolecular cyclization. researchgate.net

Furthermore, the C3 position of the quinoxalin-2(1H)-one ring is susceptible to oxidation. Direct C-H hydroxylation of quinoxalin-2(1H)-ones to yield 3-hydroxyquinoxalin-2(1H)-ones has been reported using heterogeneous photocatalysis under air. mdpi.com Similarly, other oxidative functionalizations such as sulfenylation at the C3 position can be achieved, demonstrating the platform's utility for introducing a range of substituents through oxidative coupling reactions. mdpi.com

Modifications and Derivatizations of the 2-aminophenyl Moiety

The primary amino group of the 2-aminophenyl substituent in this compound is a key site for a variety of chemical transformations. These modifications are instrumental in the synthesis of more complex, fused heterocyclic systems with diverse chemical and pharmacological properties. Key derivatization strategies include acylation followed by cyclization, diazotization leading to cyclized products, and other cyclocondensation reactions.

A significant derivatization pathway involves the acylation of the amino group, followed by an intramolecular cyclization. For instance, the reaction of 3-(2-aminophenyl)-6,7-dimethyl-1,2-dihydroquinoxalin-2-one with acetic anhydride (B1165640) yields the corresponding 3-(2-acetylaminophenyl) derivative. This acetylated compound can then undergo cyclization under acidic conditions, such as boiling in acetic acid, to produce 2,3-dimethyl-5H-indolo[2,3-b]quinoxaline. psu.edu This transformation highlights a straightforward method to construct an indole (B1671886) ring fused to the quinoxaline system. The cyclocondensation can also be achieved by heating the acetylated precursor in N,N-dimethylformamide or in a strong acidic medium like hydrochloric acid. psu.edu

Another important transformation of the amino group is diazotization. The diazotization of 3-(2-aminophenyl)-6,7-dimethyl-1,2-dihydroquinoxalin-2-one, followed by thermal decomposition of the resulting diazonium salt, leads to the formation of 2,3-dimethyl psu.edubenzofuro[2,3-b]quinoxaline. psu.edu This reaction provides a pathway to a furan-fused quinoxaline system.

Furthermore, the amino group can react with various reagents to form larger heterocyclic rings. The reaction of this compound with chloroacetyl chloride would produce an N-(chloroacetyl) intermediate, which upon intramolecular cyclization could potentially lead to the formation of a diazepino[1,2-a]quinoxalinone derivative. While specific examples for this exact transformation are not detailed in the provided search results, the reaction of related quinoxalinone derivatives with bifunctional reagents is a known strategy for constructing fused heterocyclic systems. sapub.org

The versatility of the 2-aminophenyl moiety is further demonstrated by its condensation reactions with dicarbonyl compounds, which can lead to the formation of additional fused rings. For example, the reaction with 1,3-dicarbonyl compounds can be used to construct seven-membered rings, leading to benzodiazepine-annulated quinoxalines.

The following table summarizes the key derivatizations of the 2-aminophenyl moiety of the this compound system based on the available research findings.

| Starting Material | Reagents and Conditions | Product | Reference |

| 3-(2-Aminophenyl)-6,7-dimethyl-1,2-dihydroquinoxalin-2-one | 1. Acetic anhydride 2. Boiling in acetic acid or heating in N,N-dimethylformamide/HCl | 2,3-Dimethyl-5H-indolo[2,3-b]quinoxaline | psu.edu |

| 3-(2-Aminophenyl)-6,7-dimethyl-1,2-dihydroquinoxalin-2-one | 1. Diazotization 2. Thermal decomposition | 2,3-Dimethyl psu.edubenzofuro[2,3-b]quinoxaline | psu.edu |

Structure Activity Relationship Sar Investigations of 3 2 Aminophenyl Quinoxalin 2 1h One Derivatives

Structural Determinants Influencing Molecular Recognition and Ligand-Target Binding

The molecular recognition of quinoxalin-2(1H)-one derivatives by their biological targets is a complex process governed by specific structural features that facilitate binding. The core bicyclic ring system of quinoxaline (B1680401) is itself a critical pharmacophore, participating in various non-covalent interactions. researchgate.net

Molecular docking studies have provided significant insights into how these derivatives bind to the active sites of various enzymes. For instance, in the inhibition of enzymes like cyclooxygenase-2 (COX-2) and lactate (B86563) dehydrogenase A (LDHA), the quinoxalinone core plays a direct role in binding. The oxygen atom of the quinoxalinone ring can form hydrogen bonds with key amino acid residues, such as Gly175 in the active site of LDHA. nih.gov Similarly, in studies targeting the epidermal growth factor receptor (EGFR), quinoxaline derivatives have been shown to establish multiple hydrogen bonds and hydrophobic interactions within the catalytic binding pocket. rsc.org A derivative, compound 4a , formed three hydrogen bonds with Met769 and Asp831 residues in the EGFR active site. rsc.org

Docking studies of quinoxaline derivatives targeting the AMPA receptor have shown that the basic quinoxaline backbone shares a common interaction pattern with known ligands. researchgate.net The binding pocket is defined by residues such as Glu-13, Tyr-16, and Pro-89, which interact with the quinoxaline derivatives. researchgate.net This highlights that the fundamental quinoxaline structure is well-suited for recognition by certain biological receptors, with modifications at the C3 position serving to fine-tune this interaction for improved potency and selectivity.

Analysis of Substituent Effects on Molecular Interactions

The electronic properties and steric profile of substituents on both the quinoxaline core and the C3-phenyl ring profoundly affect molecular interactions and subsequent biological activity. The strategic placement of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can dramatically alter a compound's potency.

In the context of COX-2 inhibition, the introduction of EDGs, such as hydroxyl (-OH) and methoxy (B1213986) (-OCH₃), at the 3- and 4-positions of the C3-aryl moiety enhances inhibitory activity. nih.gov Conversely, for the inhibition of LDHA, the presence of strong EWGs like nitro (-NO₂) or carboxylic acid (-COOH) on the aryl group or the main quinoxalinone core was found to increase inhibition efficiency. nih.gov For example, a derivative with a p-COOH group (4d ) and another with a m-NO₂ group (4c ) displayed the highest inhibition against LDHA. nih.gov This suggests that the nature of the target's active site dictates whether electron-rich or electron-poor substituents are favorable. The nitro group, for instance, can enhance hydrogen bonding with residues like Asn176. nih.gov

A systematic review of anticancer quinoxalines revealed several key SAR trends. mdpi.com

Linker Atom: An NH linker at the C3-position is often essential for activity, while aliphatic or oxygen linkers tend to decrease it. mdpi.com

Aryl Substituents: For some targets, an o,o-dimethoxyphenyl group at the C2-position (structurally related to the C3-position in quinoxalin-2-ones) increases activity, whereas EWGs like trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) decrease it. mdpi.com

Heterocyclic Moieties: The incorporation of other heterocyclic systems, such as benzoxazole, can produce higher activity than other systems. mdpi.com

The table below summarizes the observed effects of various substituents on the activity of quinoxalin-2(1H)-one derivatives against different targets.

| Target Enzyme | Favorable Substituents/Features | Unfavorable Substituents/Features | Reference |

| COX-2 | Electron-donating groups (e.g., 3-OCH₃, 4-OH) on the C3-aryl ring. | Halogen substituents. | nih.gov |

| LDHA | Electron-withdrawing groups (e.g., -COOH, -NO₂) on the aryl group or quinoxalinone core. | Aryl groups lacking electron-withdrawing substituents. | nih.gov |

| EGFR | Specific hydrophobic groups and H-bond donors/acceptors to interact with Leu694, Val702, Lys721. | - | rsc.org |

| General Anticancer | NH linker at C3; Benzoxazole at C2; o,o-dimethoxyphenyl at C2. | Aliphatic or O-linkers at C3; -CF₃ or -OCF₃ at C2. | mdpi.com |

These findings underscore that a nuanced approach is required for inhibitor design, as the optimal substitution pattern is highly dependent on the specific molecular interactions within the target's binding site. mdpi.com

Conformational Analysis and its Implications for Structure-Function Relationships

The three-dimensional conformation of 3-(2-aminophenyl)quinoxalin-2(1H)-one derivatives is a critical factor that governs their ability to fit into a target's binding site and exert a biological effect. The quinoxalin-2(1H)-one ring system is generally planar, which is a common feature of molecules that interact with planar structures in biological targets, such as the base pairs of DNA or flat hydrophobic regions of proteins. lookchem.com

X-ray crystallography studies of substituted 3-methyl-2(1H)-quinoxalinones have provided precise structural parameters. lookchem.com These studies confirm the planarity of the bicyclic system and detail how intermolecular forces, such as N-H···O hydrogen bonds, dictate the crystal packing. lookchem.com In one derivative, the crystal structure revealed that the molecule adopts a linear shape inside the binding cavity of its target, even though the quinoxalinone ring and a vicinal aromatic ring are perpendicular to each other, a flexibility enabled by an azomethine linker. nih.gov This conformational adaptability can be crucial for optimizing interactions with the receptor.

The relative orientation of the C3-substituent with respect to the quinoxalinone core is also of significant importance. The presence of substituents can influence the geometry of the molecule through intramolecular hydrogen bonding, which may lead to the formation of quasi-rings. mdpi.com Theoretical studies on quinoxalin-2(1H)-one and its 3-methyl and 3-benzyl derivatives have explored their structural and energetic properties, providing a fundamental basis for understanding their reactivity and conformational preferences. lookchem.com Molecular docking simulations often reveal a high degree of conformational similarity between the predicted low-energy binding pose of a ligand and its co-crystallized structure, validating the computational models used to predict these interactions. nih.gov This correlation between conformation and activity is a cornerstone of structure-based drug design, where understanding the preferred spatial arrangement of a molecule allows for the rational design of more potent and selective analogs.

Computational Chemistry and in Silico Modeling Studies on Quinoxalinone Systems

Molecular Docking Studies for Predictive Binding Affinity and Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. frontiersin.org In the context of quinoxalinone systems, it is extensively used to forecast the binding affinity and interaction patterns between quinoxalinone derivatives and biological targets such as enzymes and receptors. These studies are crucial for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Docking simulations have been successfully applied to a variety of quinoxalinone derivatives to explore their potential as therapeutic agents. For instance, studies have shown that these compounds can act as inhibitors for several key protein targets implicated in cancer and other diseases. Research on novel quinoxalin-2(1H)-one derivatives has identified their potential as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2), with docking studies corroborating the biological results by revealing strong binding interactions within the catalytic pockets of these proteins. rsc.org Similarly, quinoxaline-based compounds have been evaluated as inhibitors of Topoisomerase II (Topo II), where docking analysis showed a good binding affinity consistent with an apoptotic mechanism of action in cancer cells. nih.gov

Other significant targets for quinoxalinone derivatives that have been investigated through molecular docking include:

VEGFR-2: A key receptor in angiogenesis, where certain 3-methylquinoxaline derivatives have shown potent inhibitory activity, with docking studies helping to elucidate the binding mode. rsc.org

c-Kit Tyrosine Kinase: Implicated in various cancers, 2-piperazinyl quinoxaline (B1680401) derivatives have been shown through docking and molecular dynamics to fit well within its catalytic cavity. rsc.orgrsc.org

PI3K/mTOR: As part of a critical signaling pathway in cancer, newly designed quinoxaline-containing compounds have been analyzed for their potential as dual inhibitors through docking simulations. researchgate.net

SARS-CoV-2 Main Protease (3CLpro): In the search for COVID-19 inhibitors, pyridazino[4,5-b]quinoxalin-1(2H)-one derivatives have been docked into the active site of the viral protease to assess their inhibitory potential. nih.govresearchgate.net

The primary interactions observed in these docking studies typically involve hydrogen bonds, hydrophobic interactions, and π-π stacking between the quinoxalinone scaffold or its substituents and key amino acid residues in the active site of the target protein. nih.govnih.gov For example, in the inhibition of EGFR, hydrogen bonds with residues like LYS721 and MET769 have been noted. nih.gov These in silico predictions of binding energy and interaction patterns often correlate well with experimental data, such as IC₅₀ values, validating the model and providing a strong foundation for further lead optimization. rsc.orgnih.gov

Table 1: Examples of Molecular Docking Studies on Quinoxalinone Derivatives

| Quinoxalinone Derivative Type | Target Protein | Key Findings & Interactions | Reference(s) |

|---|---|---|---|

| Quinoxaline-pyrazolidine hybrids | EGFR | Strong binding affinity with binding energies from –11.02 to –12.03 kcal/mol. Hydrogen bonds with LYS721, MET769. | nih.gov |

| N-Substituted quinoxaline-2-carboxamides | Mycobacterial DprE1 | Docking suggested partial substitution of key interactions compared to a known inhibitor, explaining differences in activity. | nih.gov |

| Quinoxaline-based derivatives | Topoisomerase II | Good binding affinity was observed, consistent with the proposed apoptotic mechanism in PC-3 cancer cells. | nih.gov |

| 3-Methylquinoxaline derivatives | VEGFR-2 | Compound 17b was identified as a potent inhibitor (IC₅₀ = 2.7 nM), with docking revealing key interactions in the active site. | rsc.org |

| Pyridazino[4,5-b]quinoxalin-1(2H)-ones | SARS-CoV-2 Main Protease | Phenyl-substituted derivatives showed the lowest binding affinity, indicating a favorable orientation in the active site. | nih.gov |

| Phenylisoxazole quinoxalin-2-amine (B120755) hybrids | α-Amylase & α-Glucosidase | Compound 5h showed a high binding energy of -8.9 kcal/mol with α-amylase, supporting its role as a dual inhibitor. | rsc.org |

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure, reactivity, and spectroscopic properties of molecules like 3-(2-aminophenyl)quinoxalin-2(1H)-one. DFT studies provide detailed information on parameters such as molecular geometry, frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and vibrational frequencies. ias.ac.in

These calculations are instrumental in understanding the fundamental properties of quinoxalinone systems. For example, the analysis of HOMO and LUMO energy levels helps predict the molecule's charge transfer properties, reactivity, and electronic transitions. researchgate.net A smaller HOMO-LUMO gap generally implies higher chemical reactivity. DFT has been used to study quinoxalinone derivatives for applications in dye-sensitized solar cells, where tuning these energy levels is crucial for efficient electron injection and light-harvesting efficiency. researchgate.net

Spectroscopic analysis is another area where DFT calculations are highly valuable. Theoretical calculations of IR, Raman, UV-Vis, and NMR spectra can be compared with experimental data to confirm the molecular structure and assign spectral bands. ias.ac.iniiste.org For several quinoxalinone derivatives, DFT calculations at the B3LYP/6-311+G(d,p) level of theory have successfully predicted their UV-Vis spectra and electronic transitions (e.g., n→π*). ias.ac.in

Furthermore, DFT is employed to calculate quantum chemical parameters that correlate with specific activities. In the context of corrosion inhibition, parameters like the energy of the HOMO (E_HOMO), the energy of the LUMO (E_LUMO), and the dipole moment are calculated to understand how quinoxaline derivatives adsorb onto a metal surface and protect it from corrosion. ias.ac.iniiste.org DFT has also been used to determine the thermodynamic properties of quinoxaline-1,4-dioxide derivatives, such as their standard molar enthalpies of formation and N-O bond dissociation enthalpies, which showed excellent agreement with experimental results. acs.org

Table 2: Application of DFT Studies in Quinoxalinone Systems

| Study Focus | DFT Method/Basis Set | Key Parameters Calculated | Insights Gained | Reference(s) |

|---|---|---|---|---|

| Spectroscopic and Electronic Properties | B3LYP/6-311+G(d,p) | UV-Vis spectra, HOMO-LUMO, vibrational frequencies | Understanding of electronic transitions and confirmation of molecular structure. | ias.ac.in |

| Photovoltaic Properties | B3LYP/6-311G(d,p) | HOMO-LUMO gap, light-harvesting efficiency, open-circuit photovoltage | Prediction of the suitability of quinoxaline dyes for solar cells. | researchgate.net |

| Reaction Mechanism | B3LYP/6-311+G(2d) | Transition states, reaction pathways | Proposed a mechanism for the photocatalytic synthesis of a quinoxaline derivative. | iiste.org |

| Thermodynamic Properties | DFT (unspecified) | Gas-phase enthalpies of formation, N-O bond dissociation enthalpies | Accurate determination of thermodynamic stability and bond strengths in quinoxaline-1,4-dioxides. | acs.org |

| Isomer Stability | DFT (unspecified) | Relative energies of isomers | Investigated the influence of an aminophenyl substituent on the bond-shift isomerism of nitrilimines. | mdpi.com |

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

While molecular docking provides a static snapshot of a ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov This approach is crucial for assessing the conformational stability of the this compound scaffold within a biological target and for understanding the dynamics of the ligand-receptor interactions.

MD simulations are frequently used to validate the results of molecular docking. nih.gov By running simulations of the docked complex, researchers can determine if the predicted binding pose is stable over a period of nanoseconds. Key metrics analyzed during MD simulations include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates positional stability, and the Radius of Gyration (Rg), which measures the compactness of the protein structure. nih.gov A stable complex will typically show low and converged RMSD values throughout the simulation. nih.govnih.gov

These simulations have been applied to various quinoxalinone-protein complexes to confirm their stability and interaction dynamics. For example, MD simulations of pyridazino[4,5-b]quinoxalin-1(2H)-one derivatives bound to the SARS-CoV-2 main protease were used to evaluate the stability of the complex and calculate average binding energies, providing deeper insight than docking alone. nih.gov In another study, 2-piperazinyl quinoxaline derivatives targeting the c-Kit tyrosine kinase were subjected to MD simulations, which helped to examine the stability of the quinoxaline scaffold in the active site and the effectiveness of molecular interactions over time. rsc.org

MD simulations also reveal the flexibility of different regions of the protein and the ligand, highlighting which interactions are persistent and which are transient. researchgate.net This information is invaluable for structure-based drug design, as it helps to identify key stable interactions that are essential for binding affinity and can guide the modification of the ligand to enhance its potency and selectivity. rsc.org For instance, simulations can show how a ligand induces or adapts to conformational changes in the receptor, providing a more complete picture of the binding event.

Theoretical Elucidation of Reaction Mechanisms and Pathways

Computational chemistry, particularly DFT, plays a pivotal role in elucidating the mechanisms of chemical reactions involving quinoxalinone systems. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the most favorable reaction pathways for the synthesis of compounds like this compound.

Theoretical studies have been used to propose and validate mechanisms for various synthetic routes to quinoxalin-2(1H)-ones. One of the most common methods for synthesizing the quinoxaline core is the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. researchgate.net Computational models can clarify the steps involved, such as the initial nucleophilic attack, imine formation, and subsequent cyclization. A proposed mechanism for the formation of 3-phenylquinoxalin-2-one from an aryldibromoethanone suggested the reaction proceeds through an oxosulfonium intermediate. thieme-connect.de

Modern synthetic methods, including multicomponent reactions (MCRs) and C-H functionalization, have also been investigated using theoretical approaches. mdpi.com These reactions often involve complex pathways with radical or ionic intermediates. For example, mechanistic studies, including controlled experiments that suggest free radical processes, have been conducted for the three-component difunctionalization of alkenes with quinoxalinones. mdpi.comresearchgate.net DFT calculations have been explicitly used to propose a mechanism for the photocatalytic synthesis of a quinoxaline 1,4-dioxide derivative, detailing the cycloaddition reaction steps. iiste.org

By calculating the activation energies for different potential steps, computational models can explain the regioselectivity observed in experiments and predict the most likely product. thieme-connect.de This predictive power allows chemists to optimize reaction conditions, such as solvent, temperature, and catalyst, to improve yields and selectivity, making the synthesis of complex quinoxalinone derivatives more efficient and predictable. mdpi.com

Spectroscopic Characterization Methodologies for Quinoxalinone Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks. For quinoxalinone compounds, ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 3-arylquinoxalin-2(1H)-ones, several characteristic signals are observed. The proton of the N-H group in the quinoxalinone ring typically appears as a broad singlet at a very downfield chemical shift, often above 12 ppm, due to hydrogen bonding and the electronic nature of the lactam. The aromatic protons of the quinoxaline (B1680401) core and the aminophenyl substituent resonate in the aromatic region, typically between 7.00 and 8.50 ppm. The exact chemical shifts and coupling patterns (doublets, triplets, multiplets) depend on the substitution pattern and the electronic interactions between the two aromatic rings. The protons of the aminophenyl group may show distinct signals from those on the quinoxalinone core.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. The carbonyl carbon (C=O) of the lactam function is highly deshielded and typically resonates in the range of 150-160 ppm. The C=N carbon atom also appears in a downfield region, often between 145 and 155 ppm. The remaining aromatic carbons of both the quinoxalinone and aminophenyl rings produce a cluster of signals in the 115-140 ppm range. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing nature of the quinoxalinone system.

Representative NMR Data for 3-Arylquinoxalin-2(1H)-one Derivatives: The following table presents typical NMR data for related 3-arylquinoxalin-2(1H)-one structures, as specific experimental data for the titular compound is not readily available in the cited literature. The data is recorded in DMSO-d₆.

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 3-phenylquinoxalin-2(1H)-one | 12.57 (s, 1H, NH); 8.34–8.27 (m, 2H); 7.84 (d, J=7.9 Hz, 1H); 7.59–7.45 (m, 4H); 7.37–7.29 (m, 2H) | 154.6, 154.2, 135.6, 132.1, 132.0, 130.3, 130.2, 129.2, 128.8, 127.9, 123.4, 115.1 |

| 3-(4-bromophenyl)quinoxalin-2(1H)-one | 12.64 (s, 1H, NH); 8.24 (d, J=8.6 Hz, 2H); 7.84 (d, J=8.0 Hz, 1H); 7.70 (d, J=8.6 Hz, 2H); 7.59–7.51 (m, 1H); 7.39–7.28 (m, 2H) | 154.5, 152.8, 134.7, 132.1, 131.9, 131.2, 130.9, 130.6, 128.8, 124.0, 123.5, 115.2 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations (stretching and bending). For 3-(2-aminophenyl)quinoxalin-2(1H)-one, the IR spectrum would display characteristic absorption bands corresponding to its key functional groups.

The expected vibrational frequencies for quinoxalinone derivatives include:

N-H Stretching: The N-H bonds of the primary amine (-NH₂) and the secondary amide (lactam) give rise to absorption bands. The amine N-H stretching typically appears as two bands (symmetric and asymmetric) in the 3300-3500 cm⁻¹ region, while the lactam N-H stretch is often a single, broad band around 3200-3400 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹).

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) group of the lactam is a key diagnostic feature, typically appearing in the range of 1670-1680 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N bond of the quinoxaline ring and the C=C bonds of the aromatic rings appear in the 1400-1620 cm⁻¹ region. Specifically, the C=N absorption is often found between 1615-1620 cm⁻¹.

Typical IR Absorption Bands for Quinoxalin-2(1H)-one Derivatives:

| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) | Reference |

| Amine & Amide (N-H) | Stretching | 3300 - 3500 | |

| Aromatic (C-H) | Stretching | 3000 - 3100 | |

| Carbonyl (C=O) | Stretching | 1671 - 1677 | |

| Imine (C=N) | Stretching | 1615 - 1620 | |

| Aromatic (C=C) | Stretching | 1412 - 1580 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Molecules with conjugated systems, such as quinoxalinones, absorb UV or visible light to promote electrons from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO). The groups of atoms responsible for this absorption are known as chromophores.

For quinoxalin-2-one derivatives, the spectra typically show multiple absorption bands. The extensive π-conjugated system formed by the fused aromatic and pyrazinone rings is a strong chromophore. The absorption bands observed are generally due to π→π* and n→π* electronic transitions.

π→π Transitions:* These are high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. In quinoxalinones, these typically appear as strong peaks at shorter wavelengths, often with one band around 280 nm and another strong shoulder peak around 327 nm.

n→π Transitions:* These are lower-intensity absorptions caused by the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital. This transition is often observed as a shoulder or a distinct peak at longer wavelengths, around 340 nm.

The presence of the aminophenyl group, an auxochrome, can influence the position and intensity of these absorption maxima.

Typical UV-Vis Absorption Maxima (λ_max) for Quinoxalin-2-one Derivatives:

| Transition Type | Approximate λ_max (nm) | Reference |

| π→π | ~280 | |

| π→π | ~327 | |

| n→π* | ~340 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing fragmentation patterns.

For this compound (C₁₄H₁₁N₃O), the calculated molecular weight is approximately 237.26 g/mol . In an MS experiment, the molecule would be ionized to form a molecular ion (M⁺), which would be detected at an m/z corresponding to its molecular weight.

The fragmentation of the molecular ion provides structural clues. The fragmentation patterns of quinoxalinone derivatives can be complex but often involve characteristic losses of small, stable molecules or radicals. For 3-arylquinoxalin-2(1H)-ones, a common fragmentation pathway involves the cleavage of the bond between the two ring systems. Another typical fragmentation is the loss of a carbon monoxide (CO) molecule from the lactam ring, which is a characteristic fragmentation for cyclic amides.

Expected Mass Spectrometry Data for 3-phenylquinoxalin-2(1H)-one:

| m/z | Relative Intensity | Identity

Advanced Applications of Quinoxalinone Compounds in Chemical Biology and Materials Science

Quinoxalinones as Versatile Privileged Scaffolds in Chemical Biology Research

The quinoxalinone skeleton is recognized as a "privileged scaffold" in medicinal chemistry. nih.govbenthamdirect.comnih.govingentaconnect.comingentaconnect.com This designation is attributed to its ability to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities. nih.govresearchgate.net The functionalization of the quinoxalinone core allows for the fine-tuning of its biological profile, making it a valuable template for drug discovery. benthamdirect.comnih.gov

The 3-substituted quinoxalin-2(1H)-one derivatives, in particular, exhibit a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govnih.gov The introduction of different substituents at the C3-position significantly influences the compound's interaction with biological macromolecules. nih.gov For instance, the synthesis and evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives have identified them as potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a key target in cancer therapy. dovepress.com

The biological potential of quinoxalinone derivatives is vast, with research demonstrating their efficacy as:

Anticancer Agents: Many quinoxalinone-based compounds have entered clinical trials for their antitumor properties. benthamdirect.comnih.govnih.gov They have shown cytotoxic effects against various human cancer cell lines. nih.gov

Antimicrobial Agents: The quinoxalinone moiety is a core component of several antibiotics, such as echinomycin (B1671085) and levomycin, which are effective against Gram-positive bacteria. nih.gov

Kinase Inhibitors: Quinoxaline (B1680401) derivatives are being actively investigated as kinase inhibitors, which are crucial in regulating cell signaling pathways implicated in numerous diseases. nih.govnih.gov

The following table summarizes the biological activities of some representative quinoxalinone derivatives:

| Compound Class | Biological Activity | Target/Mechanism |

| 3-Vinyl-quinoxalin-2(1H)-ones | Anticancer | FGFR1 Inhibition dovepress.com |

| Tetrazolo[1,5-a]quinoxalines | Anticancer, Antimicrobial | High inhibitory effects on tumor cell lines nih.gov |

| General Quinoxalinones | Anti-inflammatory, Antiviral, Antiparasitic | Broad-ranging pharmacological activities nih.govresearchgate.net |

Development of Functional Materials Incorporating Quinoxalinone Architectures

The unique properties of the quinoxalinone framework extend beyond medicinal applications into the realm of materials science. nih.govnih.gov The rigidity, thermal stability, and electron-accepting nature of the quinoxalinone core make it an excellent building block for the creation of high-performance functional materials. unl.eduacs.org

Polyquinoxalines (PQs) are a class of heterocyclic polymers that feature the quinoxaline ring in their main chain. unl.edu These polymers are known for their exceptional thermal and chemical stability, as well as their robust mechanical properties. unl.edu A key advantage of linear PQs is their excellent solubility in their fully cyclized form, which allows for their processing into various forms such as films, coatings, and membranes for applications like ultrafiltration and as protective coatings. unl.edu

The versatility of the quinoxalinone scaffold allows for the modification of its structure to tailor the properties of the resulting materials. unl.edu For example, the introduction of different substituents can alter the polymer's solubility, processability, and electronic characteristics. rsc.orgrsc.org Donor-acceptor (D-A) copolymers, where quinoxaline acts as the acceptor unit, have been synthesized and have shown wide absorption ranges, making them suitable for various electronic applications. rsc.org

Recent research has focused on developing quinoxalinone-based polymers for:

High-Performance Composites: The thermal stability and mechanical strength of PQs make them ideal matrix resins for fiber-reinforced composites used in demanding environments. unl.edu

Functional Films and Coatings: The processability of PQs allows for the creation of thin films and protective coatings with high stability. unl.edu

Polymer Solar Cells: Quinoxaline-based polymers are being explored as donor materials in polymer solar cells due to their favorable electronic properties and ability to be fine-tuned through structural modifications. rsc.orgacs.orgresearchgate.net

Exploration of Quinoxalinones in Optoelectronic Devices and Organic Light-Emitting Applications

The photophysical properties of quinoxalinone derivatives have led to their exploration in the field of optoelectronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs). researchgate.netresearchgate.net The quinoxaline moiety can function as an electron-accepting unit, which is a crucial component in many organic electronic materials. researchgate.net

Quinoxaline derivatives are utilized in OLEDs in various capacities, including as:

Emitters: Certain quinoxaline-based compounds exhibit strong fluorescence and are used as the light-emitting material in OLEDs. rsc.orgscholaris.canih.gov Researchers have successfully developed blue-emitting materials based on quinoxaline derivatives. scholaris.canih.govresearchgate.net

Electron-Transporting Materials: The electron-deficient nature of the quinoxaline core makes it suitable for use in the electron-transporting layer of OLEDs, facilitating the movement of electrons within the device. google.comqmul.ac.uk

Hosts: In some OLED architectures, quinoxaline derivatives can serve as the host material for dopant emitters. google.com

The thermal stability of quinoxaline derivatives is a significant advantage for their use in OLEDs, as it contributes to the operational lifetime and reliability of the devices. google.com The ability to tune the photophysical properties, such as the emission color and quantum yield, through chemical modification makes quinoxalinones a highly attractive class of materials for next-generation displays and lighting. scholaris.caresearchgate.net

The table below highlights some key properties of quinoxaline derivatives relevant to their application in OLEDs:

| Property | Relevance to OLEDs |

| High Thermal Stability | Enhances device lifetime and durability google.com |

| Electron-Accepting Nature | Facilitates electron transport researchgate.netqmul.ac.uk |

| Tunable Photophysical Properties | Allows for control of emission color and efficiency scholaris.caresearchgate.net |

| Good Solubility | Enables solution-based processing for device fabrication unl.edu |

Q & A

Q. What are standard synthetic protocols for 3-(2-aminophenyl)quinoxalin-2(1H)-one derivatives?

The compound is typically synthesized via cyclization reactions. For example, this compound can react with ketones under acid-catalyzed conditions to form spiro-quinoxalinone intermediates, which undergo rearrangements to yield benzimidazolone derivatives . Other methods include condensation of 3-hydrazinocarbonylmethylquinoxalin-2(1H)-one with aromatic aldehydes or isocyanates to form Schiff bases or semicarbazides, followed by cyclization using acetic anhydride or sulfuric acid .

Q. How are quinoxalinone derivatives characterized structurally?

Key techniques include 1H/13C NMR for analyzing substituent environments, HRMS for confirming molecular weights, and X-ray crystallography for resolving ambiguous structures (e.g., correcting misassigned benzotriazinone vs. benzimidazolone derivatives) . IR spectroscopy is used to identify functional groups like carbonyls or amines .

Q. What in vitro assays are used to evaluate antibacterial activity of quinoxalinone derivatives?

Standard protocols involve testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacterial strains using agar diffusion or broth dilution methods. Ofloxacin is often the reference standard, with MIC (minimum inhibitory concentration) values compared to derivatives .

Q. How does substituent variation at the N-1 position affect reactivity in C–H functionalization?

Electron-donating groups (e.g., methyl, allyl) at N-1 enhance yields in C3-arylation by stabilizing radical intermediates. Conversely, bulky substituents (e.g., naphthylmethyl) may sterically hinder reactions, reducing efficiency .

Advanced Research Questions

Q. How can contradictory data in structural assignments be resolved?

Misassignments (e.g., misidentifying benzotriazinones vs. benzimidazolones) are resolved via X-ray crystallography or 2D NMR (e.g., NOESY, HSQC). For example, a proposed quinoxalino[1,6-c]benzotriazinone structure was corrected to 1-(1H-indazol-3-yl)-benzimidazol-2(3H)-one using these methods .

Q. What strategies optimize C3-H functionalization under heterogeneous catalysis?

Heterogeneous catalysts (e.g., metal oxides, supported nanoparticles) improve recyclability and reduce metal leaching. For instance, K₂S₂O₈-mediated C3-arylation in acetonitrile achieves high yields (up to 90%) with N-substituted quinoxalinones, while K₂CO₃ additives may not enhance reactivity .

Q. How do photocatalytic methods compare for trifluoroalkylation of quinoxalinones?

Visible-light-mediated reactions using CF₃SO₂Na and 4CzIPN as photocatalysts enable three-component coupling with alkenes, yielding 3-trifluoroalkylated derivatives (50–80% yields) without external oxidants . This contrasts with stoichiometric oxidants like PhI(OAc)₂ in non-photocatalytic routes .

Q. What mechanisms drive eosin Y-catalyzed C3-H acylation?

Eosin Y undergoes photoexcitation to generate acyl radicals via hydrogen-atom transfer (HAT) from aldehydes. The radical adds to the C3 position of quinoxalinone, followed by oxidative deprotonation to yield acylated products. Aliphatic aldehydes show lower efficiency due to inert acyl radicals .

Q. How can structure-activity relationships (SAR) guide antibacterial agent design?

Electron-withdrawing groups (e.g., nitro, sulfonyl) at C3 enhance activity against S. aureus, while morpholinosulfonyl groups improve fungal inhibition. Derivatives with hydrazone or pyrazole moieties exhibit moderate-to-good MIC values (2–16 µg/mL) .

Q. What are the challenges in synthesizing multifunctional quinoxalinones (e.g., ALR2 inhibitors with antioxidant activity)?

Incorporating phenolic or p-hydroxystyryl groups at C3 combines aldose reductase inhibition (IC₅₀: 0.032–0.468 µM) with radical-scavenging properties. For example, compound 8d matches Trolox’s antioxidant capacity at 100 µM .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.